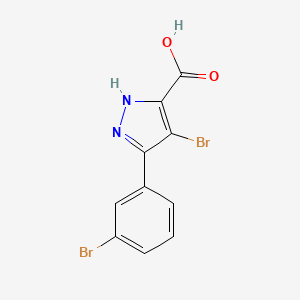
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . Pyrazoles and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which are closely related to pyrazoles, has been studied extensively. These compounds are often synthesized using a scaffold of a nitrogen-based hetero-aromatic ring structure . The synthesis process often involves the use of halogenated propiophenone derivatives .Molecular Structure Analysis
The molecular structure of pyrazoline derivatives has been studied using density functional theory (DFT) calculations, FTIR, and FT Raman spectra . A molecular modelling study of 2-pyrazoline compounds showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .Chemical Reactions Analysis
Pyrazoles and their derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to the production of free radicals and reactive oxygen species (ROS) in cells .Wissenschaftliche Forschungsanwendungen
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Application Summary : This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics .
- Methods of Application : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .
-
Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Application Summary : Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They have shown a wide variety of applications including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Methods of Application : Pyrazolines were synthesized according to the published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for B4 synthesis for 7 h .
- Results or Outcomes : The study showed that pyrazolines and their derivatives have a wide range of biological and pharmacological activities .
-
Oxidative Cross Coupling and Gold Salt Catalyzed Homocoupling of 3-Bromophenylboronic Acid
- Application Summary : 3-Bromophenylboronic acid is a reactant involved in a variety of organic reactions including oxidative cross coupling and gold salt catalyzed homocoupling .
- Methods of Application : The specific methods of application would depend on the exact reaction being carried out. Typically, these reactions would be performed in a suitable solvent under controlled temperature conditions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .
-
1,4-Addition Reactions with α,β-Unsaturated Ketones of 3-Bromophenylboronic Acid
- Application Summary : 3-Bromophenylboronic acid can also be used in 1,4-addition reactions with α,β-unsaturated ketones .
- Methods of Application : Again, the specific methods of application would depend on the exact reaction being carried out. These reactions would typically be performed in a suitable solvent under controlled temperature conditions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .
-
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized . It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The specific methods of application would depend on the exact reaction being carried out. These reactions would typically be performed in a suitable solvent under controlled temperature conditions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .
-
Ligand-free Cationic Pd(II) Catalyst with NaNO3 as an Additive for Conjugate Additions to Sterically Hindered γ-Substituted Cyclohexenones
- Application Summary : This application involves the use of a ligand-free cationic Pd(II) catalyst with NaNO3 as an additive for conjugate additions to sterically hindered γ-substituted cyclohexenones .
- Methods of Application : The specific methods of application would depend on the exact reaction being carried out. These reactions would typically be performed in a suitable solvent under controlled temperature conditions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUOXRNTRKZZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
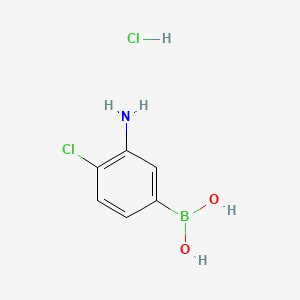
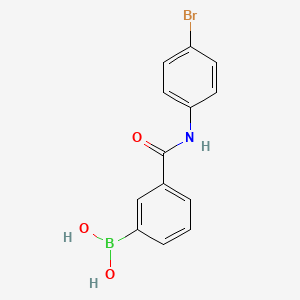
amine hydrochloride](/img/structure/B1519672.png)
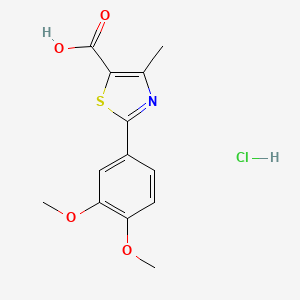
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)
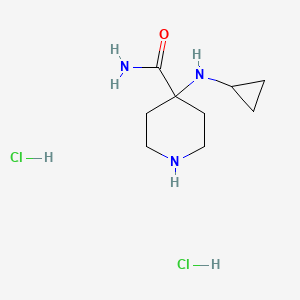
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
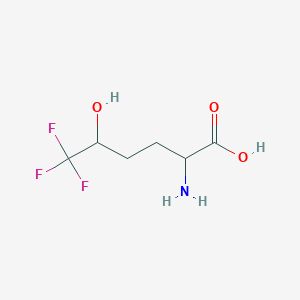
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)
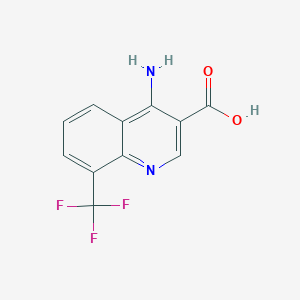
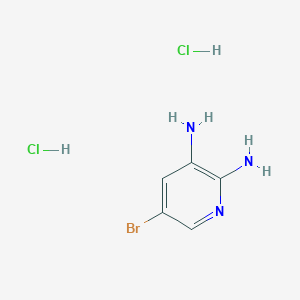
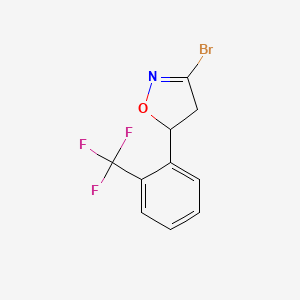
![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)